2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole is a chemical compound with significant pharmacological potential. Its structure features a benzothiazole moiety substituted with a piperidine ring that carries a chlorophenylsulfonyl group. This compound is primarily investigated for its anticoagulant properties, particularly as an inhibitor of coagulation factor Xa, which plays a crucial role in the blood coagulation cascade.
This compound falls under the category of synthetic organic compounds and is classified as a sulfonamide derivative. It has been identified in various patents and scientific literature as a promising candidate for the treatment of thromboembolic disorders, including myocardial infarction and cerebral embolism . The structural formula is given by the molecular formula and can be represented using the InChI key: InChI=1S/C18H17ClN2O2S2/c19-16-10-12(11-17(16)23)21(20-13-8-22-14-21)24-15-9-18(22)25-3/h8-11,14H,3-7,13H2,1-2H3.
The synthesis of 2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole typically involves multiple steps, including the formation of the piperidine ring and subsequent sulfonation reactions. A common synthetic route may include:
These methods are optimized to achieve high purity and yield of the final product.
The molecular structure of 2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole consists of:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its interactions at the molecular level .
The chemical reactivity of this compound is primarily characterized by its ability to interact with biological macromolecules, particularly proteins involved in coagulation. Key reactions include:
The mechanism by which 2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole exerts its anticoagulant effects involves:
The physical properties of 2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole include:
Chemical properties include:
These properties are crucial for formulating effective pharmaceutical preparations .
The primary applications of 2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole are in medicinal chemistry and pharmacology:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8